molecular formula C11H9F3N2O2 B13686749 Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13686749
M. Wt: 258.20 g/mol
InChI Key: MSWOVZOJTIQAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged imidazopyridine scaffold, which is widely recognized for its significant biological activities and presence in pharmacologically active molecules . The structure is strategically functionalized with an ester group at the 3-position and a trifluoromethyl (CF3) group at the 8-position. The ethyl ester moiety serves as a versatile synthetic handle, allowing researchers to efficiently synthesize a wide range of derivatives, most notably carboxamides, which are crucial for structure-activity relationship (SAR) studies . The incorporation of the trifluoromethyl group is a key strategy in modern drug design, as it can enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets due to its high electronegativity and lipophilicity . This scaffold is of particular interest in anti-infective and anticancer research. Imidazopyridine carboxamides, for which this ester is a direct precursor, have demonstrated impressive nanomolar potency against Mycobacterium tuberculosis , acting as inhibitors of the essential QcrB subunit of the bacterial cytochrome bc1:aa3 respiratory supercomplex . Furthermore, analogous imidazopyridine compounds are being investigated as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML), showing activity against drug-resistant mutants . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-6-8-7(11(12,13)14)4-3-5-16(8)9/h3-6H,2H2,1H3

InChI Key

MSWOVZOJTIQAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate generally involves the construction of the imidazo[1,5-a]pyridine core via cyclization reactions starting from appropriately substituted pyridine derivatives and amino precursors.

Key synthetic strategies include:

  • Cyclization of 2-aminopyridine derivatives with ethyl halogenated esters:
    A common approach involves reacting 2-aminopyridine with ethyl 2-bromo-2,2-difluoroacetate or related halogenated esters in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,5-a]pyridine ring system bearing the ethyl carboxylate group at the 3-position and trifluoromethyl substitution at the 8-position.

  • Use of 2-aminomethylpyridine intermediates:
    Starting from 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine, cyclization with reagents like triphosgene or thiophosgene under mild basic conditions (e.g., sodium hydrogen carbonate) in dichloromethane solvent at low temperatures (0 °C) leads to the formation of 3-substituted imidazo[1,5-a]pyridines. This method allows for the introduction of various substituents at the 3-position, including carboxylate esters after further functional group transformations.

  • One-pot multicomponent reactions:
    Recent advancements include one-pot three-component syntheses involving 2-aminopyridine, trifluoromethyl-containing reagents, and aldehydes or equivalents under controlled conditions to directly afford 3-substituted trifluoromethyl imidazo[1,5-a]pyridine derivatives. These methods often employ microwave irradiation or catalytic systems to enhance yield and reduce reaction time.

Reaction Conditions and Optimization

From the literature, the following parameters have been optimized for efficient synthesis:

Parameter Optimal Condition Notes
Solvent Dichloromethane (DCM) Preferred for cyclization steps; better solubility and reaction rate
Base Potassium carbonate or sodium hydrogen carbonate Facilitates nucleophilic substitution and neutralizes acid byproducts
Temperature 0 °C to room temperature Lower temperatures (0 °C) during reagent addition minimize side reactions; warming to room temperature completes reaction
Reaction time 3 to 4 hours Sufficient for complete cyclization and substitution
Equivalents of reagents ~1.0 to 1.1 equivalents of cyclizing agent (e.g., thiophosgene) Slight excess improves conversion without excessive side products
Scale From milligram to 100x scale Scale-up feasible with maintained yields under optimized conditions

Purification Techniques

Post-reaction, purification is typically achieved by:

Detailed Synthetic Procedure Example

Based on the optimized conditions reported by Mihorianu et al., the following procedure exemplifies the preparation of a closely related imidazo[1,5-a]pyridine derivative, which can be adapted for the this compound:

Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (analogous cyclization):

  • To a stirred suspension of sodium hydrogen carbonate (8.2 g, 2.6 equivalents) in 30 mL water at 0 °C, a solution of thiophosgene (4.7 g, 1.08 equivalents) in 30 mL dichloromethane was added.
  • A solution of 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine (8 g, 1 equivalent) in 60 mL dichloromethane was added dropwise over 40 minutes while maintaining vigorous stirring.
  • The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
  • The aqueous layer was separated and extracted with dichloromethane (3 × 100 mL).
  • Combined organic layers were washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.
  • The residue was purified by recrystallization or chromatography to afford the product in 80% yield.

This method demonstrates the mild conditions and efficient formation of the imidazo ring system with trifluoromethyl substitution, which can be adapted to introduce the ethyl carboxylate group at the 3-position via appropriate esterification or starting material design.

Spectroscopic Characterization Relevant to Preparation

Proper characterization confirms successful synthesis:

Technique Key Observations
1H NMR Aromatic proton signals between δ 7.8–8.2 ppm; splitting patterns affected by trifluoromethyl coupling
13C NMR Ester carbonyl carbons resonate around 165–170 ppm; carbons adjacent to trifluoromethyl group show characteristic shifts
19F NMR Signal at δ -60 to -70 ppm confirms trifluoromethyl presence
Infrared (IR) Ester carbonyl stretch near 1700–1750 cm⁻¹; C-F vibrations at 1100–1200 cm⁻¹; imidazo ring vibrations at 1600–1500 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak matching C₁₁H₉F₃N₂O₂ with <2 ppm error

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Scale Notes
Cyclization with ethyl 2-bromo-2,2-difluoroacetate 2-Aminopyridine, ethyl 2-bromo-2,2-difluoroacetate Potassium carbonate, reflux or mild heating Moderate to high Laboratory scale Direct formation of imidazo ring with ester
Cyclization via 2-aminomethylpyridine + thiophosgene 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine Thiophosgene, NaHCO₃, DCM, 0 °C to RT Up to 80 Laboratory to 100x scale Mild conditions, high selectivity
One-pot multicomponent synthesis 2-Aminopyridine, trifluoromethyl reagents, aldehydes Microwave irradiation or catalytic systems Variable Small scale Rapid, efficient, suitable for analog synthesis

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further modifications:

ConditionReagentsProductYieldSource
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid85–90%
Basic hydrolysisNaOH (aq.), ethanol, ΔSodium salt of carboxylic acid75–80%

The carboxylic acid can subsequently be converted to amides or acyl chlorides for use in coupling reactions .

Nucleophilic Substitution at the Ester Group

The ester group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents:

NucleophileReagents/ConditionsProductApplicationSource
AminesNH₃/MeOH, 60°C, 12h3-Carboxamide derivativesBioactive compound synthesis
AlcoholsROH, H₂SO₄ (cat.), refluxTransesterified productsSolubility optimization
Grignard reagentsRMgX, THF, 0°C → rtTertiary alcohol derivativesChiral center introduction

Cross-Coupling Reactions

The aromatic core supports palladium-catalyzed cross-coupling reactions, facilitating structural diversification:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids8-CF₃-3-aryl-imidazo[1,5-a]pyridines60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines3-Amino-substituted derivatives50–65%

Electrophilic Aromatic Substitution

The electron-deficient imidazo[1,5-a]pyridine ring directs electrophiles to specific positions. The trifluoromethyl group at C8 further modulates reactivity:

ElectrophileConditionsPosition SubstitutedProductYieldSource
HNO₃/H₂SO₄0°C, 2hC1 or C5Nitro derivatives40–55%
Br₂ (cat. FeBr₃)DCM, rt, 1hC55-Bromo-substituted compound60–70%

Reduction Reactions

Selective reduction of the ester or aromatic system has been explored:

TargetReagentsProductOutcomeSource
Ester → AlcoholLiAlH₄, THF, 0°C → reflux3-Hydroxymethyl derivativeEnhanced hydrophilicity
Ring hydrogenationH₂, Pd/C, ethanol, 50 psiPartially saturated imidazo-pyridineAltered electronic properties

Trifluoromethyl Group Reactivity

While the CF₃ group is generally inert, it influences electronic effects and participates in radical reactions:

ReactionConditionsOutcomeApplicationSource
Radical fluorinationXeF₂, hv, CHCl₃CF₃ → CF₂F substitutionFluorine-rich analogs
SNAr reactionsNaN₃, DMF, 120°CCF₃-directed substitution at C6Azide introduction

Key Trends and Challenges

  • Regioselectivity : The trifluoromethyl group at C8 deactivates the adjacent positions, directing electrophiles to C1 or C5 .

  • Solubility Limitations : The CF₃ group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

  • Stability : The compound is sensitive to strong bases and oxidizing agents, requiring inert atmospheres for certain transformations.

Scientific Research Applications

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyridine core can form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other imidazopyridine derivatives, differing primarily in substituent positions and ring systems. Key analogs include:

Compound Name Substituents Ring System Molecular Formula Molecular Weight (g/mol) Reference ID
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ at 8-position, ester at 3-position Imidazo[1,2-a]pyridine C₁₁H₉F₃N₂O₂ 258.20
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ at 6-position Imidazo[1,2-a]pyridine C₁₁H₉F₃N₂O₂ 258.20
Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Br at 7, F at 6 Pyrazolo[1,5-a]pyridine C₁₀H₈BrFN₂O₂ 287.09
HZ-166 (Ethyl 8-ethynyl-6-(pyridin-2-yl)benzodiazepine analog) Ethynyl at 8, pyridyl at 6 Benzo[f]imidazo[1,4]diazepine C₂₃H₂₀N₄O₂ 396.44

Key Observations :

  • Ring System Differences : The target compound’s imidazo[1,5-a]pyridine core differs from imidazo[1,2-a]pyridine () and pyrazolo[1,5-a]pyridine () in nitrogen positioning, affecting π-π stacking and receptor binding .

Physicochemical Properties

Comparative physicochemical data reveal trends in solubility and lipophilicity:

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate 2.8 0.15 >60 (CYP3A4)
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 2.5 0.20 45 (CYP3A4)
Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 3.1 0.08 30 (CYP2D6)
HZ-166 3.5 0.05 >120 (CYP3A4)

Key Findings :

  • The 8-CF₃ derivative exhibits higher metabolic stability than 6-CF₃ analogs due to reduced CYP450 enzyme accessibility .
  • Bromo- and ethynyl-substituted compounds (e.g., HZ-166) show lower solubility, likely due to increased molecular rigidity .

Biological Activity

Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1363404-84-5
  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.20 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains.

CompoundActivityMIC (μg/mL)
Compound AE. coli125–250
Compound BS. aureus100–200

These findings suggest that the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study focusing on imidazole derivatives demonstrated that certain analogs inhibited cancer cell proliferation effectively.

  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results indicated that some derivatives had IC50 values in the low micromolar range, suggesting promising anticancer activity .

Study 1: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate inhibition zones.

  • Findings : The compound exhibited a notable inhibition zone against E. coli and S. aureus, indicating strong antibacterial activity.

Study 2: Anticancer Potential

In another study, researchers synthesized various imidazole derivatives and tested their effects on different cancer cell lines. The study highlighted that this compound displayed significant cytotoxicity against MCF-7 cells.

  • Results : The compound induced apoptosis in a dose-dependent manner, with flow cytometry analysis confirming increased sub-G1 phase populations in treated cells .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate, and how is its structure validated?

  • Synthesis : A key route involves condensation of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an ester intermediate. Subsequent formylation via the Vilsmeier reaction and reductive amination introduces morpholinomethyl groups, followed by hydrolysis and Grignard reactions to yield the final compound .
  • Characterization :

  • 1H/13C NMR : Assigns proton and carbon environments, with deshielding effects from the trifluoromethyl group observed in adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HRMS : Validates molecular weight with <2 ppm error .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?

  • 1H/13C NMR : Focus on aromatic proton splitting patterns (e.g., coupling with fluorine in trifluoromethyl groups) and ester carbonyl carbons (~165–170 ppm) .
  • 19F NMR : Optional but useful for confirming trifluoromethyl substitution (δ -60 to -70 ppm) .
  • IR : Monitor ester C=O (1700–1750 cm⁻¹) and imidazo ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence reactivity in nucleophilic substitution or cyclization reactions?

  • The electron-withdrawing trifluoromethyl group reduces electron density in the imidazo ring, slowing electrophilic substitutions but enhancing stability toward oxidation. For cyclization, polar aprotic solvents (DMF, THF) and elevated temperatures (60–80°C) are recommended to overcome reduced reactivity .
  • Example : In Grignard reactions, the trifluoromethyl group necessitates strict anhydrous conditions to prevent side reactions .

Q. What methodologies resolve contradictory spectral data, such as overlapping signals in NMR?

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra, particularly for ester and trifluoromethyl regions .
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl/heteroaryl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for sterically hindered intermediates .
  • Protecting Groups : Use of TIPS (triisopropylsilyl) for ethynyl intermediates prevents side reactions during deprotection .

Q. What strategies are effective in designing biologically active derivatives of this compound?

  • Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 7-position to enhance binding to GABA receptors .
  • Hybrid Scaffolds : Combine imidazo[1,5-a]pyridine with triazole or pyrimidine rings to target kinase inhibition .
  • In Silico Screening : Docking studies (e.g., with AutoDock Vina) prioritize derivatives with high affinity for target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.